Cas no 528-71-2 (phenazin-1-ol)

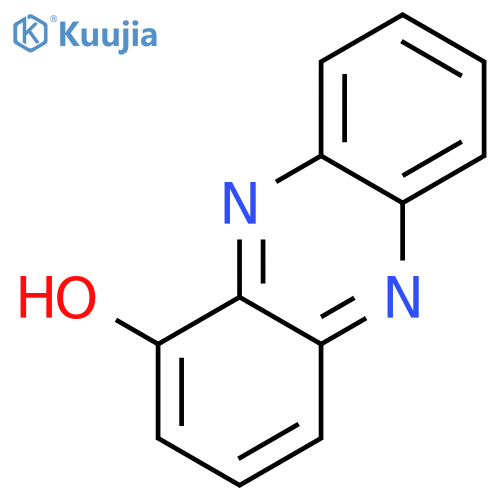

phenazin-1-ol structure

商品名:phenazin-1-ol

phenazin-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Phenazinol

- 1-Hydroxyphenazine

- 5H-phenazin-1-one

- YELLOW TO LIGHT TAN SOLID

- Phenazin-1-ol

- Hemipyocyanine

- Hemipyocyanin

- Pyoxanthose

- Phenazine, 1-hydroxy-

- alpha-Hydroxyphenazine

- phenazin-1(5h)-one

- .alpha.-Hydroxyphenazine

- alphaalpha-hydroxyphenazine

- MLS000737174

- 0D51M21IXN

- SVRNCBGWUMMBQB-UHFFFAOYSA-N

- 1-Hydroxyphenanzine

- REGID_for_CID_6824

- NCGC00246896-01

- NSC88882

- 528-71-2

- SCHEMBL1643299

- AKOS006229766

- PD069460

- NSC-88882

- Q27131689

- 1-Hydroxy-5,10-diazaanthracene

- SCHEMBL345562

- CS-0069821

- BRN 0151175

- 6QF

- REGID_for_CID_68249

- VU0254790-1

- CHEBI:62216

- DTXSID70871744

- a-Hydroxyphenazine

- C21477

- HMS2271E08

- AI3-03566

- 5-23-12-00297 (Beilstein Handbook Reference)

- FT-0652083

- CHEMBL1416045

- UNII-0D51M21IXN

- 1-HYDROXY-5,10-DIAZOANTHRACENE

- HEMIPYOCYANINE [MI]

- EN300-205618

- MFCD00059692

- SMR000528402

- H0289

- T72573

- NSC 88882

- AS-56479

- HY-W068682

- phenazin-1-ol

-

- MDL: MFCD00059692

- インチ: 1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H

- InChIKey: SVRNCBGWUMMBQB-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C1=NC1=C([H])C([H])=C([H])C([H])=C1N=2

- BRN: 0151175

計算された属性

- せいみつぶんしりょう: 196.06400

- どういたいしつりょう: 196.064

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- ひょうめんでんか: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 46

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1788 (rough estimate)

- ゆうかいてん: 156.0 to 159.0 deg-C

- ふってん: 333.09°C (rough estimate)

- フラッシュポイント: 213.864°C

- 屈折率: 1.6000 (estimate)

- PSA: 46.01000

- LogP: 2.48860

- ようかいせい: 未確定

- マーカー: 4645

phenazin-1-ol セキュリティ情報

- セキュリティの説明: S22-S24/25

- RTECS番号:SG1647000

phenazin-1-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

phenazin-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZB311-100mg |

phenazin-1-ol |

528-71-2 | 95.0%(GC) | 100mg |

¥670.0 | 2022-05-30 | |

| Chemenu | CM390861-250mg |

phenazin-1-ol |

528-71-2 | 95%+ | 250mg |

$414 | 2022-08-31 | |

| Chemenu | CM390861-5g |

phenazin-1-ol |

528-71-2 | 95%+ | 5g |

$2042 | 2022-08-31 | |

| TRC | H245655-10mg |

Hemipyocyanine |

528-71-2 | 10mg |

$ 150.00 | 2023-04-15 | ||

| BioAustralis | BIA-H1520-5 mg |

Hemipyocyanine |

528-71-2 | >95%byHPLC | 5mg |

$100.00 | 2023-09-04 | |

| abcr | AB137016-100 mg |

1-Hydroxyphenazine, 95%; . |

528-71-2 | 95% | 100 mg |

€86.20 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391572A-25 mg |

Hemipyocyanine, |

528-71-2 | 25mg |

¥2,467.00 | 2023-07-10 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19472-1G |

phenazin-1-ol |

528-71-2 | 95% | 1g |

¥ 4,547.00 | 2023-04-13 | |

| Cooke Chemical | T9084830-1g |

1-Hydroxyphenazine |

528-71-2 | >95.0%(GC) | 1g |

RMB 2616.00 | 2025-02-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0289-1G |

1-Hydroxyphenazine |

528-71-2 | >95.0%(GC) | 1g |

¥2150.00 | 2024-04-16 |

phenazin-1-ol 関連文献

-

Chao-Jen Shih,Pi-Yu Chen,Chih-Chuang Liaw,Ying-Mi Lai,Yu-Liang Yang Nat. Prod. Rep. 2014 31 739

-

Elvar ?rn Viktorsson,Reidun Aesoy,Sindre St?a,Viola Lekve,Stein Ove D?skeland,Lars Herfindal,P?l Rongved RSC Med. Chem. 2021 12 767

-

Niloofar Haghighian,Ritu Kataky Sens. Diagn. 2023 2 1228

-

Huan Yue,Amanda Lynn Miller,Vimmy Khetrapal,Vishakha Jayaseker,Stephen Wright,Liangcheng Du Nat. Prod. Rep. 2022 39 842

-

5. Probe beam deflection spectroscopy as a tool for mechanistic investigations of modified electrodesOtto Haas Faraday Discuss. Chem. Soc. 1989 88 123

528-71-2 (phenazin-1-ol) 関連製品

- 17056-99-4(Quinoxalin-5-ol)

- 5423-54-1(1,5-Naphthyridin-4-ol)

- 28312-61-0(1,5-Naphthyridine-4,8-diol)

- 69-48-7(1,6-Phenazinediol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:528-71-2)phenazin-1-ol

清らかである:99%

はかる:5g

価格 ($):839.0